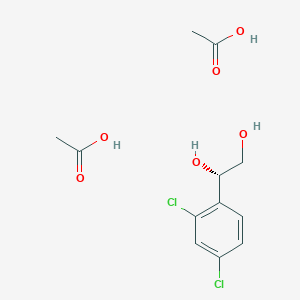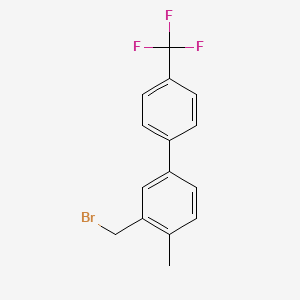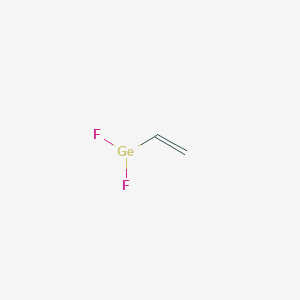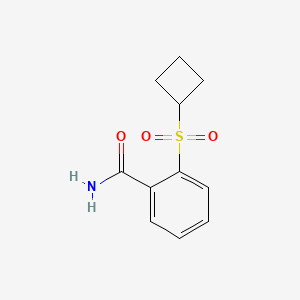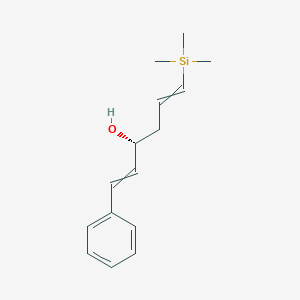
(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol is an organic compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The compound features a phenyl group, a trimethylsilyl group, and a hexa-1,5-dien-3-ol backbone, making it a versatile molecule in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene, trimethylsilyl chloride, and a suitable alcohol.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
Reaction Steps: The key steps involve the formation of the trimethylsilyl-protected alcohol and subsequent coupling with the phenylacetylene to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for large-scale production.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor to drug candidates.
Industry: Utilized in the production of specialty chemicals, materials, and polymers.
Mecanismo De Acción
The mechanism of action of (3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins.
Pathways: Modulating biochemical pathways involved in various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol: can be compared with other organosilicon compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Propiedades
Número CAS |
648918-33-6 |
|---|---|
Fórmula molecular |
C15H22OSi |
Peso molecular |
246.42 g/mol |
Nombre IUPAC |
(3R)-1-phenyl-6-trimethylsilylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C15H22OSi/c1-17(2,3)13-7-10-15(16)12-11-14-8-5-4-6-9-14/h4-9,11-13,15-16H,10H2,1-3H3/t15-/m1/s1 |
Clave InChI |
KFRVAHLJSZQHOQ-OAHLLOKOSA-N |
SMILES isomérico |
C[Si](C)(C)C=CC[C@H](C=CC1=CC=CC=C1)O |
SMILES canónico |
C[Si](C)(C)C=CCC(C=CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


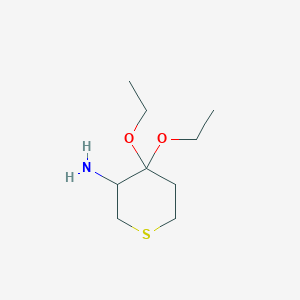
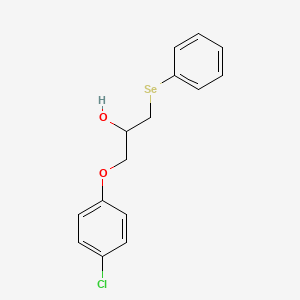

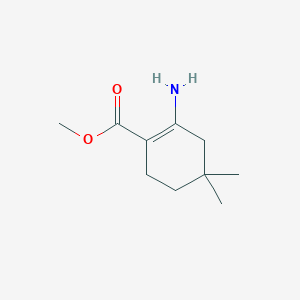
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B15170521.png)
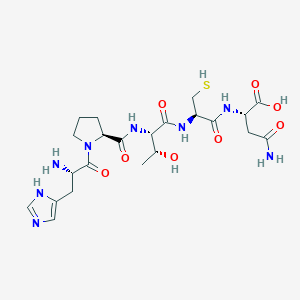
![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)
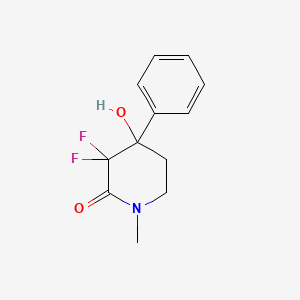
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)

